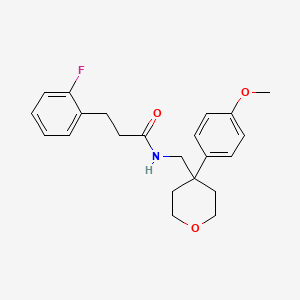

3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

CAS No.: 1797646-44-6

Cat. No.: VC5583838

Molecular Formula: C22H26FNO3

Molecular Weight: 371.452

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797646-44-6 |

|---|---|

| Molecular Formula | C22H26FNO3 |

| Molecular Weight | 371.452 |

| IUPAC Name | 3-(2-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |

| Standard InChI | InChI=1S/C22H26FNO3/c1-26-19-9-7-18(8-10-19)22(12-14-27-15-13-22)16-24-21(25)11-6-17-4-2-3-5-20(17)23/h2-5,7-10H,6,11-16H2,1H3,(H,24,25) |

| Standard InChI Key | MEPRHIDNAXDSLN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(2-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide, reflects its three-dimensional structure. Key components include:

-

Tetrahydropyran ring: A six-membered oxygen-containing heterocycle with a 4-methoxyphenyl substituent at the 4-position.

-

Propanamide linker: Connects the tetrahydropyran moiety to the 2-fluorophenyl group.

-

Fluorophenyl and methoxyphenyl groups: Electron-withdrawing (fluorine) and electron-donating (methoxy) substituents that influence electronic properties and bioavailability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 371.452 g/mol | |

| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3F | |

| InChI Key | MEPRHIDNAXDSLN-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves multi-step organic reactions:

-

Tetrahydropyran formation: Cyclization of 4-methoxyphenyl-substituted diols or epoxides under acidic conditions.

-

Nucleophilic substitution: Introduction of the methylamine group at the 4-position of the tetrahydropyran ring.

-

Amide coupling: Reaction of the amine intermediate with 3-(2-fluorophenyl)propanoic acid using carbodiimide coupling agents (e.g., EDC or DCC).

Stability and Solubility

Data on solubility and stability remain limited, but analogous compounds with fluorophenyl and methoxyphenyl groups exhibit:

-

Moderate lipid solubility: Due to aromatic rings and methoxy groups, enhancing blood-brain barrier permeability .

-

pH-dependent stability: Susceptibility to hydrolysis in acidic or basic conditions, common in amide-containing molecules .

| Target Class | Example Targets | Potential Therapeutic Area |

|---|---|---|

| GPCRs | 5-HT, D | Neuropsychiatric disorders |

| Kinases | JAK2, EGFR | Oncology |

| Ion Channels | TRPV1, Nav1.7 | Pain management |

Research Findings and Applications

Preclinical Studies

-

Antidepressant activity: Fluorophenyl-propanamide derivatives showed affinity for serotonin transporters (SERT) in rodent models .

-

Anti-inflammatory effects: Methoxyphenyl-containing compounds inhibited NF-κB signaling in macrophage assays .

Pharmacokinetics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume